molecular formula C8H7F2NO2 B120258 N-(2,3-Difluoro-4-hydroxyphenyl)acetamide CAS No. 155020-53-4

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide

Cat. No.: B120258
CAS No.: 155020-53-4
M. Wt: 187.14 g/mol
InChI Key: VVRXYODLCLWADJ-UHFFFAOYSA-N
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Description

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C₈H₇F₂NO₂ It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide typically involves the acylation of 2,3-difluoro-4-hydroxyaniline with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-Difluoro-4-hydroxyphenyl)acetamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different pharmacological properties.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

Medicine: In medicinal chemistry, N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique properties impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, while the acetamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

  • N-(2,3-Difluoro-4-methoxyphenyl)acetamide
  • N-(2,3-Difluoro-4-aminophenyl)acetamide
  • N-(2,3-Difluoro-4-chlorophenyl)acetamide

Comparison: N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Compared to its methoxy, amino, and chloro analogs, the hydroxyl group enhances its solubility and reactivity. The fluorine atoms contribute to its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(2,3-difluoro-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-3-6(13)8(10)7(5)9/h2-3,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXYODLCLWADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439212
Record name Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155020-53-4
Record name Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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